An In-depth Technical Guide on the Biosynthetic Pathway of Mycocerosic Acids, Including the Intermediate trans-27-methyloctacos-2-enoyl-CoA
An In-depth Technical Guide on the Biosynthetic Pathway of Mycocerosic Acids, Including the Intermediate trans-27-methyloctacos-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of mycocerosic acids, a class of multi-methyl-branched fatty acids crucial for the virulence of Mycobacterium tuberculosis. The specific molecule, "trans-27-methyloctacos-2-enoyl-CoA," is a presumed intermediate within this complex pathway. Due to the limited direct research on this specific intermediate, this document focuses on the well-characterized overall pathway, providing available quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development efforts.
The Mycocerosic Acid Biosynthetic Pathway: A Core Component of Mycobacterial Virulence
Mycocerosic acids are significant components of phthiocerol dimycocerosates (PDIM) and phenolic glycolipids (PGL), which are complex lipids found in the cell wall of pathogenic mycobacteria. These lipids play a critical role in the interaction between the bacterium and its host, contributing to the evasion of the host immune system. The synthesis of mycocerosic acids is catalyzed by the multifunctional enzyme, Mycocerosic Acid Synthase (MAS), a type I iterative polyketide synthase (PKS).[1][2]
The biosynthesis is an iterative process involving the elongation of a long-chain fatty acyl-CoA primer with methylmalonyl-CoA as the extender unit. This process is distinct from canonical fatty acid synthesis, which utilizes malonyl-CoA. The use of methylmalonyl-CoA results in the characteristic multi-methyl-branched structure of mycocerosic acids.[3]
The overall reaction catalyzed by Mycocerosic Acid Synthase can be summarized as follows:
long-chain acyl-CoA + n methylmalonyl-CoA + 2n NADPH + 2n H+ ⇌ multi-methyl-branched fatty acid + n CoA + n CO2 + 2n NADP+[4]
A single elongation cycle, which is repeated multiple times, consists of the following steps:
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Condensation: The acyl chain is extended by two carbons (and a methyl group) through the condensation with methylmalonyl-CoA, with the release of CO2.
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Ketoreduction: The resulting β-ketoacyl group is reduced to a β-hydroxyacyl group by a ketoreductase (KR) domain, using NADPH as the reducing agent.
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Dehydration: The β-hydroxyacyl group is dehydrated by a dehydratase (DH) domain to form a trans-2-enoyl intermediate, such as trans-27-methyloctacos-2-enoyl-CoA.
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Enoylreduction: The trans-2-enoyl intermediate is then reduced by an enoylreductase (ER) domain, again using NADPH, to form a saturated acyl chain, which can then undergo further rounds of elongation.
The molecule trans-27-methyloctacos-2-enoyl-CoA represents the activated fatty acid intermediate after a dehydration step and before the final enoylreduction in one of the later cycles of mycocerosic acid synthesis.
Quantitative Data on Mycocerosic Acid Synthesis
While detailed kinetic parameters such as Kcat and Km for Mycocerosic Acid Synthase are not extensively reported in the literature, several key characteristics of the enzymatic reaction have been determined.
| Parameter | Value / Observation | Source |
| Enzyme | Mycocerosic Acid Synthase (MAS) | [3] |
| EC Number | 2.3.1.111 | [4] |
| Substrates | Long-chain acyl-CoA (C6 to C20), Methylmalonyl-CoA, NADPH | [3] |
| Products | Multi-methyl-branched fatty acids, CoA, CO2, NADP+ | [4] |
| Optimal pH | 6.2 | [5] |
| Cofactors | NADPH and NADH are required for maximal incorporation of methylmalonyl-CoA. ATP and Mg2+ also enhance activity. | [5] |
| Substrate Specificity | The enzyme is specific for methylmalonyl-CoA and does not incorporate malonyl-CoA. It elongates n-C6 to n-C20 CoA esters. | [3] |
| Inhibitors | As a β-ketoacyl synthase, MAS is sensitive to the general fatty acid synthase inhibitors cerulenin (B1668410) and thiolactomycin. | [6] |
Experimental Protocols
Purification of Mycocerosic Acid Synthase from Mycobacterium bovis BCG
This protocol is based on the methodology described by Rainwater and Kolattukudy (1985).[3]
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Preparation of Cell-Free Extract:
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Harvest M. bovis BCG cells from culture by centrifugation.
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Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer with protease inhibitors).
-
Resuspend the cells in the same buffer and lyse them using a French press or sonication.
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Centrifuge the lysate at high speed to remove cell debris, yielding a crude cell-free extract.
-
-
Anion-Exchange Chromatography:
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Apply the cell-free extract to a DEAE-cellulose or similar anion-exchange column equilibrated with a low-salt buffer.
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Wash the column to remove unbound proteins.
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Elute the bound proteins with a linear salt gradient (e.g., 0-0.5 M NaCl).
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Collect fractions and assay for mycocerosic acid synthase activity.
-
-
Gel Filtration Chromatography:
-
Pool the active fractions from the anion-exchange step and concentrate them.
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Apply the concentrated sample to a gel filtration column (e.g., Sephacryl S-300) to separate proteins based on size.
-
Elute with a suitable buffered saline solution.
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Collect fractions and assay for activity. MAS has a native molecular weight of approximately 490 kDa.[3]
-
-
Affinity Chromatography:
-
Further purify the active fractions using an affinity chromatography matrix, such as a CoA-agarose column, to specifically bind CoA-utilizing enzymes.
-
Elute the bound MAS with a high concentration of CoA or a salt gradient.
-
-
Hydroxylapatite Chromatography:
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As a final polishing step, apply the purified enzyme to a hydroxylapatite column.
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Elute with a phosphate gradient to obtain a highly purified enzyme preparation.
-
Analyze the purity of the final sample by SDS-PAGE. MAS appears as a monomer of approximately 238 kDa.[3]
-
Assay for Mycocerosic Acid Synthase Activity
-
Prepare a reaction mixture containing:
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Buffer (e.g., potassium phosphate, pH 6.2)
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NADPH and NADH
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ATP and MgCl2
-
A long-chain acyl-CoA primer (e.g., arachidoyl-CoA)
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Radioactively labeled [1-14C]methylmalonyl-CoA
-
-
Initiate the reaction by adding the purified enzyme fraction.
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Incubate the reaction at an optimal temperature (e.g., 37°C).
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Stop the reaction by saponification (e.g., with KOH in methanol).
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Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
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Analyze the incorporation of radioactivity into the fatty acid fraction by scintillation counting or by radio-gas chromatography to identify the specific mycocerosic acid products.[5]
Visualizations
Biosynthetic Pathway of Mycocerosic Acids
References
- 1. researchgate.net [researchgate.net]
- 2. Mycocerosic acid synthase exemplifies the architecture of reducing polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid biosynthesis in Mycobacterium tuberculosis var. bovis Bacillus Calmette-Guérin. Purification and characterization of a novel fatty acid synthase, mycocerosic acid synthase, which elongates n-fatty acyl-CoA with methylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mycocerosate synthase - Wikipedia [en.wikipedia.org]
- 5. Synthesis of mycocerosic acids from methylmalonyl coenzyme A by cell-free extracts of Mycobacterium tuberculosis var. bovis BCG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and biochemical characterization of the Mycobacterium tuberculosis beta-ketoacyl-acyl carrier protein synthases KasA and KasB - PubMed [pubmed.ncbi.nlm.nih.gov]
